molecular formula C11H12ClN3O2 B15206128 Ethyl 2-(7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)acetate

Ethyl 2-(7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)acetate

Cat. No.: B15206128
M. Wt: 253.68 g/mol
InChI Key: CGBIQABFHGRTAR-UHFFFAOYSA-N
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Description

Ethyl 2-(7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)acetate is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the chloro and methyl groups in the pyrazolo[1,5-a]pyrimidine ring enhances the compound’s chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)acetate typically involves the condensation of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the ethyl bromoacetate reacts with the pyrazolo[1,5-a]pyrimidine derivative to form the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems and real-time monitoring can further enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group in the pyrazolo[1,5-a]pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dechlorinated or hydrogenated derivatives.

    Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)acetate involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-(7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)acetate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

    Similar Compounds:

Uniqueness: The presence of the chloro group in this compound imparts unique chemical reactivity and biological activity compared to its bromo, fluoro, and iodo analogs. The chloro group can participate in specific interactions with biological targets, enhancing the compound’s potency and selectivity.

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate

InChI

InChI=1S/C11H12ClN3O2/c1-3-17-11(16)6-8-5-9(12)15-10(13-8)4-7(2)14-15/h4-5H,3,6H2,1-2H3

InChI Key

CGBIQABFHGRTAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=CC(=NN2C(=C1)Cl)C

Origin of Product

United States

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